2-(2H-indazol-3-ylformamido)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

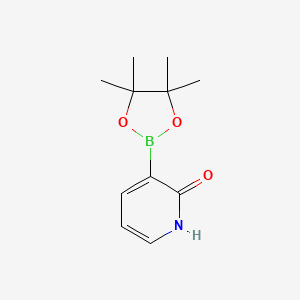

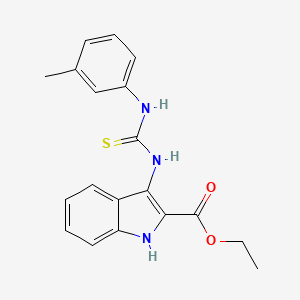

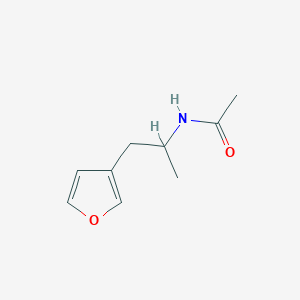

“2-(2H-indazol-3-ylformamido)propanoic acid” is a chemical compound with the CAS Number: 1396964-22-9 . It has a molecular weight of 233.23 and is also known by the IUPAC name N-(2H-indazol-3-ylcarbonyl)alanine . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 2H-indazoles, such as “2-(2H-indazol-3-ylformamido)propanoic acid”, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for “2-(2H-indazol-3-ylformamido)propanoic acid” is 1S/C11H11N3O3/c1-6(11(16)17)12-10(15)9-7-4-2-3-5-8(7)13-14-9/h2-6H,1H3,(H,12,15)(H,13,14)(H,16,17) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-(2H-indazol-3-ylformamido)propanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 233.23 . More specific physical and chemical properties, such as melting point or boiling point, were not found in the search results.Applications De Recherche Scientifique

Antimicrobial Activity

Some studies have focused on the synthesis and evaluation of benzimidazole derivatives, including compounds structurally related to "2-(2H-indazol-3-ylformamido)propanoic acid," for their antimicrobial properties. For instance, El-masry, Fahmy, and Abdelwahed (2000) synthesized new benzimidazole derivatives that showed potential antimicrobial activities, demonstrating the relevance of such compounds in the development of new antimicrobial agents (El-masry, Fahmy, & Abdelwahed, 2000).

Organic Synthesis and Photostable NIR Probes

Cheng et al. (2016) explored the synthesis of donor-acceptor-type biheteroaryl fluorophores through palladium-catalyzed oxidative C-H/C-H cross-coupling of electron-deficient 2H-indazoles. This method yielded Indazo-Fluors with tunable emissions and significant photostability, highlighting their utility as near-infrared (NIR) probes for mitochondria imaging, which could be beneficial for in vivo studies due to their superior photostability and low cytotoxicity (Cheng et al., 2016).

Corrosion Inhibition

Srivastava et al. (2017) investigated amino acid-based imidazolium zwitterions as corrosion inhibitors for mild steel. These inhibitors, synthesized from basic components including amino acids, demonstrated high inhibition efficiency, showcasing the potential of utilizing compounds with indazole motifs for protecting metals against corrosion in various industrial applications (Srivastava et al., 2017).

Environmental and Green Chemistry

The research by Pelizaro et al. (2019) on the synthesis of amphiphilic triazoanilines from industrial waste products like cardanol and glycerol, and their subsequent evaluation as fluorescent markers, underscores the role of indazole derivatives in environmental sustainability and green chemistry. These compounds exhibit low toxicity to various biological models, suggesting their safe use in applications such as biodiesel quality monitoring (Pelizaro et al., 2019).

Gas Adsorption and Separation

Li et al. (2020) demonstrated the use of a porous MOF material, modified by uncoordinated triazolyl Lewis basic N atoms and acidic -COOH groups (akin to the functional groups in 2-(2H-indazol-3-ylformamido)propanoic acid), for efficient adsorption and separation of light hydrocarbons and CO2. This study highlights the significance of such compounds in addressing challenges related to gas separation in the chemical industry (Li et al., 2020).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 2-(2H-indazol-3-ylformamido)propanoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

Like many other small molecules, it is likely to interact with its targets by binding to specific sites, thereby modulating their activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2H-indazol-3-ylformamido)propanoic acid are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

These effects would be determined by the compound’s specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets. Specific information on how these factors influence the action of 2-(2h-indazol-3-ylformamido)propanoic acid is currently unavailable .

Propriétés

IUPAC Name |

2-(1H-indazole-3-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-6(11(16)17)12-10(15)9-7-4-2-3-5-8(7)13-14-9/h2-6H,1H3,(H,12,15)(H,13,14)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEVNVULFWMQOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=NNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-indazol-3-ylformamido)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-heptyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2826525.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2826531.png)